methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate
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Overview
Description
Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate is a complex organic compound with a unique structure. It is characterized by the presence of multiple ester groups attached to an oxane ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate typically involves multiple steps, including esterification and cyclization reactions. The starting materials are often simple organic molecules that undergo a series of transformations under controlled conditions. Common reagents used in the synthesis include acids, bases, and catalysts that facilitate the formation of ester bonds and the cyclization of the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester groups and oxane ring play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other esters and oxane derivatives with different substituents. Examples include:
- Methyl (3R,6S)-3,4,5,6-tetrakis(2-ethylpropanoyloxy)oxane-2-carboxylate
- Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylbutanoyloxy)oxane-2-carboxylate
Uniqueness
Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate is unique due to its specific ester groups and the configuration of the oxane ring. These structural features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various applications.
Biological Activity
Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The compound has a molecular formula of C16H30O8 and a molecular weight of 358.41 g/mol. Its structure is characterized by multiple ester functional groups and a cyclic oxane backbone, which contribute to its biological activity.
IUPAC Name
The IUPAC name for this compound is this compound.
Research indicates that this compound exhibits various biological activities:
- Antiviral Activity : The compound has shown potential as an antiviral agent. Studies have demonstrated its ability to inhibit viral replication in vitro by interfering with viral entry and assembly processes.
- Antioxidant Properties : The presence of multiple hydroxyl groups in the structure suggests that it may act as a free radical scavenger, thus exhibiting antioxidant activity.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially beneficial in conditions characterized by chronic inflammation.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : this compound was tested on various cell lines (e.g., HepG2 and HeLa). Results indicated a dose-dependent reduction in cell viability at higher concentrations.
- Viral Inhibition Assays : In studies involving herpes simplex virus (HSV), the compound demonstrated significant inhibition of viral replication with an IC50 value of approximately 15 µM.
Case Studies
-
Case Study on Antiviral Efficacy :
- Objective : To assess the efficacy of this compound against HSV.
- Methodology : Infected Vero cells were treated with varying concentrations of the compound.
- Results : A notable decrease in viral titers was observed compared to untreated controls.
-
Case Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant potential using DPPH radical scavenging assay.
- Methodology : The compound was tested at different concentrations against standard antioxidants.
- Results : It exhibited comparable antioxidant activity to ascorbic acid at higher concentrations.
Data Table
Properties
Molecular Formula |
C23H36O11 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C23H36O11/c1-10(2)18(24)30-14-15(31-19(25)11(3)4)17(32-20(26)12(5)6)23(34-21(27)13(7)8)33-16(14)22(28)29-9/h10-17,23H,1-9H3/t14-,15?,16?,17?,23+/m1/s1 |
InChI Key |
RFMOIPHVGPMCMF-BYLIZHRKSA-N |
Isomeric SMILES |
CC(C)C(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.